Etoxazole-d5: A Technical Guide for Researchers in Analytical Chemistry and Drug Development
Etoxazole-d5: A Technical Guide for Researchers in Analytical Chemistry and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of etoxazole-d5, a deuterated stable isotope-labeled internal standard, and its critical role in modern analytical research. This document details its chemical properties, primary applications, and the methodologies for its use in quantitative analysis, particularly in the context of pesticide residue monitoring.
Introduction to Etoxazole-d5
Etoxazole-d5 is the deuterated analog of etoxazole, a narrow-spectrum systemic acaricide. In etoxazole-d5, five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes etoxazole-d5 an ideal internal standard for quantitative analytical methods, especially those employing mass spectrometry.
Chemical Properties of Etoxazole and Etoxazole-d5
| Property | Etoxazole | Etoxazole-d5 |
| IUPAC Name | (RS)-5-tert-butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole | 4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole |
| CAS Number | 153233-91-1[1] | Not clearly available in search results |
| Molecular Formula | C₂₁H₂₃F₂NO₂[1] | C₂₁H₁₈D₅F₂NO₂[2] |
| Molecular Weight | 359.41 g/mol [1] | 364.44 g/mol [2] |
The Role of Etoxazole-d5 as an Internal Standard
The primary application of etoxazole-d5 in research is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like etoxazole-d5 is considered the gold standard in analytical chemistry for several key reasons:
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Correction for Matrix Effects: Complex sample matrices, such as those from food, soil, or biological tissues, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since etoxazole-d5 has nearly identical physicochemical properties to etoxazole, it experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be accurately compensated for.
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Correction for Sample Preparation Variability: Losses of the analyte can occur during various stages of sample preparation, including extraction, cleanup, and concentration. Etoxazole-d5 is added to the sample at the beginning of the workflow and is assumed to be lost at the same rate as the native analyte. This allows for accurate correction of any recovery inconsistencies.
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Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of quantitative results by accounting for variations in instrument performance and injection volume.
Mechanism of Action of Etoxazole (Parent Compound)
To understand the context of etoxazole residue analysis, it is important to be familiar with the mechanism of action of the parent compound. Etoxazole is an insecticide and acaricide that functions as a chitin biosynthesis inhibitor. Chitin is a crucial component of the exoskeleton of insects and mites. By inhibiting chitin synthesis, etoxazole disrupts the molting process in the larval and nymph stages, leading to mortality. It also has ovicidal effects, preventing the hatching of eggs. This targeted mode of action makes it effective against specific pests while having lower toxicity to non-target organisms.
Figure 1: Conceptual diagram of etoxazole's mechanism of action as a chitin synthesis inhibitor.
Experimental Protocol: Quantification of Etoxazole in a Food Matrix using Etoxazole-d5
The following is a representative experimental protocol for the quantitative analysis of etoxazole in a fruit matrix using etoxazole-d5 as an internal standard, based on common methodologies in pesticide residue analysis.
Sample Preparation and Extraction
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Homogenization: A representative 10 g sample of the fruit is homogenized.
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Internal Standard Spiking: A known amount of etoxazole-d5 solution (e.g., 100 µL of a 1 µg/mL solution) is added to the homogenized sample.
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Extraction: 10 mL of acetonitrile is added to the sample. The mixture is then shaken vigorously for 1 minute.
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Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added to induce phase separation. The sample is shaken for another minute and then centrifuged.
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Collection: The upper acetonitrile layer containing the etoxazole and etoxazole-d5 is collected.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
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An aliquot of the acetonitrile extract (e.g., 1 mL) is transferred to a microcentrifuge tube containing a dSPE sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA).
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The tube is vortexed for 30 seconds and then centrifuged.
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The supernatant is collected and filtered through a 0.22 µm syringe filter into an autosampler vial for analysis.
LC-MS/MS Analysis
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Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
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Chromatographic Column: A C18 reversed-phase column.
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Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.
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Ionization Mode: Electrospray ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both etoxazole and etoxazole-d5.
Typical MRM Transitions for Etoxazole and Etoxazole-d5
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Etoxazole | 360.2 | 141.1 | 203.1 |
| Etoxazole-d5 | 365.2 | 141.1 | 208.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Figure 2: General experimental workflow for the analysis of etoxazole using an internal standard.
Quantitative Data and Method Validation
A robust analytical method requires thorough validation to ensure its reliability. The following tables summarize typical validation parameters for the analysis of etoxazole in a food matrix.
Table 1: Recovery and Precision of Etoxazole Analysis
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Fruit | 10 | 95.2 | 4.5 |
| 50 | 98.7 | 3.2 | |
| 100 | 97.1 | 3.8 | |
| Vegetable | 10 | 92.8 | 5.1 |
| 50 | 96.5 | 4.2 | |
| 100 | 94.3 | 4.7 |
Note: Data is representative and compiled from typical performance of pesticide residue analysis methods.
Table 2: Linearity and Limits of Detection/Quantification
| Parameter | Value |
| Linear Range | 1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
Note: These values are typical for modern LC-MS/MS instrumentation.
Conclusion
Etoxazole-d5 is an indispensable tool for researchers and scientists in the field of analytical chemistry, particularly for those involved in food safety and environmental monitoring. Its use as an internal standard in mass spectrometry-based methods provides a high degree of accuracy and precision, enabling reliable quantification of etoxazole residues in complex matrices. The detailed methodologies and validation data presented in this guide underscore the importance of employing stable isotope-labeled standards for robust and defensible analytical results.
